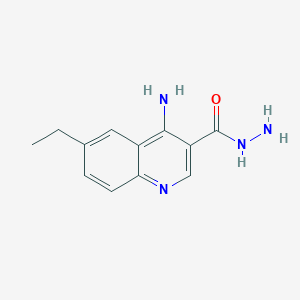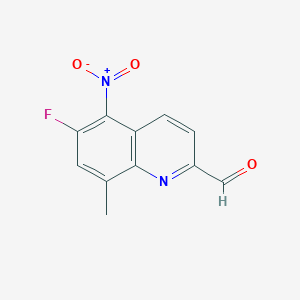
1-(1-Methylpiperidin-4-yl)-1H-indol-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Methylpiperidin-4-yl)-1H-indol-6-amine is a chemical compound that has garnered interest in various fields of scientific research This compound features an indole core, which is a common structure in many biologically active molecules, and a piperidine moiety, which is often found in pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Methylpiperidin-4-yl)-1H-indol-6-amine typically involves the reaction of an indole derivative with a piperidine derivative. One common method involves the use of 1-methylpiperidine and an indole-6-amine precursor. The reaction is usually carried out under controlled conditions, such as in the presence of a base and a suitable solvent, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction parameters to achieve consistent results.
Chemical Reactions Analysis
Types of Reactions
1-(1-Methylpiperidin-4-yl)-1H-indol-6-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or other reduced forms. Substitution reactions can result in a wide range of substituted derivatives.
Scientific Research Applications
1-(1-Methylpiperidin-4-yl)-1H-indol-6-amine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is conducted to explore its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(1-Methylpiperidin-4-yl)-1H-indol-6-amine involves its interaction with specific molecular targets and pathways. The indole core is known to interact with various receptors and enzymes, while the piperidine moiety can enhance its binding affinity and selectivity. These interactions can modulate biological processes, making the compound a potential candidate for therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
- 1-(1-Methylpiperidin-4-yl)piperidin-4-amine
- 4-(1-Methylpiperidin-4-yl)oxy aniline
- 4-(4-Methylpiperidin-1-yl)aniline
Uniqueness
1-(1-Methylpiperidin-4-yl)-1H-indol-6-amine is unique due to its combination of an indole core and a piperidine moiety. This structural feature distinguishes it from other similar compounds and contributes to its specific chemical and biological properties.
Properties
Molecular Formula |
C14H19N3 |
|---|---|
Molecular Weight |
229.32 g/mol |
IUPAC Name |
1-(1-methylpiperidin-4-yl)indol-6-amine |
InChI |
InChI=1S/C14H19N3/c1-16-7-5-13(6-8-16)17-9-4-11-2-3-12(15)10-14(11)17/h2-4,9-10,13H,5-8,15H2,1H3 |
InChI Key |
CFJSTCSYECXWIB-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1)N2C=CC3=C2C=C(C=C3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


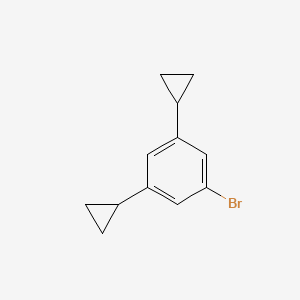

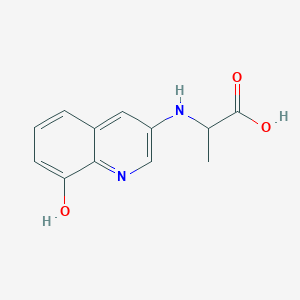
![2-(4-Methylpiperidin-1-yl)-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11876249.png)

![2-(1-Methylpiperidin-4-yl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-ol](/img/structure/B11876253.png)

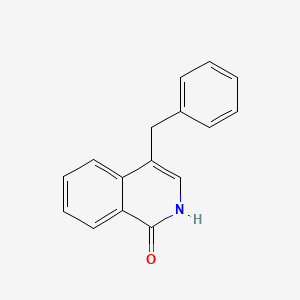
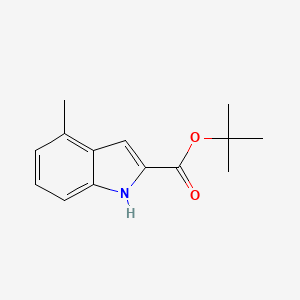
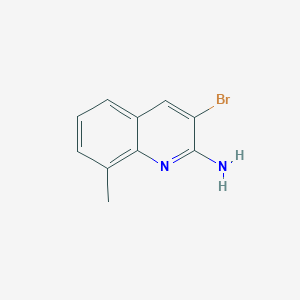
![N,N-Dimethylimidazo[1,2-a]pyridin-3-amine dihydrochloride](/img/structure/B11876282.png)
![Methyl 6-fluoro-[2,3'-bipyridine]-5'-carboxylate](/img/structure/B11876287.png)
